molecular formula C11H15N3O B2743799 N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide CAS No. 1154726-21-2

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide

Cat. No.: B2743799
CAS No.: 1154726-21-2
M. Wt: 205.261
InChI Key: SQDSYZNCXYXKLA-UHFFFAOYSA-N
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Description

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide stands out due to its specific structural modifications, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)13-9-5-4-6-10-8(9)7-12-14(10)2/h3,7,9H,1,4-6H2,2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDSYZNCXYXKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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